Oxirane, 3-butyl-2,2-dimethyl-

Catalog No.
S14702342
CAS No.
3776-34-9
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
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Oxirane, 3-butyl-2,2-dimethyl-

CAS Number

3776-34-9

Product Name

Oxirane, 3-butyl-2,2-dimethyl-

IUPAC Name

3-butyl-2,2-dimethyloxirane

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-5-6-7-8(2,3)9-7/h7H,4-6H2,1-3H3

InChI Key

FEPJOCIPDIYUTL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)(C)C

Oxirane, 3-butyl-2,2-dimethyl- is a cyclic ether with the molecular formula C8_8H16_{16}O and a molecular weight of approximately 128.214 g/mol. It is characterized by a three-membered ring structure known as an epoxide, where the oxygen atom is part of the ring. This compound is also referred to by its IUPAC name, 3-butyl-2,2-dimethyl-oxirane, and has a CAS registry number of 3776-34-9. The compound's structure features a butyl group and two methyl groups attached to the carbon atoms adjacent to the epoxide oxygen, contributing to its unique reactivity and properties .

Involving oxiranes include:

  • Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of alcohols or other functional groups.
  • Nucleophilic attack: Nucleophiles can attack the less hindered carbon atom of the oxirane, resulting in various products depending on the nucleophile used.
  • Epoxidation: Oxirane can be synthesized from alkenes through epoxidation reactions using peracids.

For example, when treated with water in the presence of an acid catalyst, Oxirane, 3-butyl-2,2-dimethyl- can undergo hydrolysis to yield 3-butyl-2,2-dimethyl alcohol .

The synthesis of Oxirane, 3-butyl-2,2-dimethyl- can be achieved through several methods:

  • Epoxidation of Alkenes: A common method involves the reaction of a suitable alkene precursor (such as 3-butyl-2-methylpentene) with a peracid (e.g., m-chloroperbenzoic acid) to form the corresponding epoxide.
    Alkene+PeracidOxirane\text{Alkene}+\text{Peracid}\rightarrow \text{Oxirane}
  • Cyclization Reactions: Another approach may involve cyclization reactions of suitable precursors under acidic or basic conditions that facilitate the formation of the epoxide ring.
  • Nucleophilic Substitution: Starting from halogenated derivatives (like butyl halides), nucleophilic substitution can lead to the formation of oxiranes under appropriate reaction conditions .

Oxirane, 3-butyl-2,2-dimethyl- has potential applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Polymer Production: Similar epoxides are used in the production of epoxy resins and polymers due to their ability to cross-link and enhance material properties.
  • Pharmaceuticals: The compound may find use in medicinal chemistry as a building block for drug development due to its reactivity .

Interaction studies involving Oxirane compounds typically focus on their reactivity with biological macromolecules such as proteins and nucleic acids. Key points include:

  • Protein Modification: Epoxides can modify amino acid residues in proteins through nucleophilic attack on electrophilic sites.
  • DNA Interaction: Certain oxiranes have been shown to interact with DNA, potentially leading to mutagenic effects.

These interactions highlight the importance of understanding both the beneficial and harmful effects associated with oxiranes in biological systems .

Several compounds share structural similarities with Oxirane, 3-butyl-2,2-dimethyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Oxirane, 1-methyl-2-(1-methylethyl)-C8_8H16_{16}OContains a methyl group at position one; more branched.
Oxirane, 3-(1,1-dimethylethyl)-2,2-dimethylC8_8H16_{16}OSimilar structure but different branching; more sterically hindered.
Oxirane, 3-butyl-1-methylC8_8H16_{16}ODifferent substituents on carbon atoms; affects reactivity.

These compounds demonstrate variations in substituent groups that influence their chemical behavior and applications. The unique combination of functional groups in Oxirane, 3-butyl-2,2-dimethyl-, particularly its branched structure and epoxide functionality, sets it apart from its analogs .

Evolution of Epoxide Chemistry

The discovery of epoxides dates to the mid-19th century, with Charles-Adolphe Wurtz’s synthesis of ethylene oxide in 1859 via the reaction of 2-chloroethanol with potassium hydroxide. This marked the beginning of epoxide chemistry, though the structural elucidation of these compounds remained debated until the late 19th century. The development of the Prilezhaev reaction in 1909 by Nikolai Prilezhaev provided a reliable method for epoxide synthesis through the reaction of alkenes with peroxy acids. This reaction’s stereospecificity—retaining the alkene’s geometry in the resulting epoxide—revolutionized the field, enabling controlled access to epoxides like 3-butyl-2,2-dimethyloxirane.

By the 1940s, advancements in epoxy resin technology, driven by the work of Pierre Castan and Sylvan Greenlee, highlighted the industrial importance of epoxides. These resins, derived from bisphenol-A and epichlorohydrin, demonstrated exceptional mechanical and thermal properties, spurring interest in substituted epoxides for tailored applications. The synthesis of hindered epoxides, such as 3-butyl-2,2-dimethyloxirane, emerged as a niche area to study steric effects on reactivity and polymerization behavior.

Synthesis of 3-Butyl-2,2-Dimethyloxirane

The synthesis of 3-butyl-2,2-dimethyloxirane typically involves the Prilezhaev reaction, where a substituted alkene reacts with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). For example, the epoxidation of 3-butyl-2,2-dimethyl-1-propene would yield the target epoxide:

$$
\text{3-butyl-2,2-dimethyl-1-propene} + \text{m-CPBA} \rightarrow \text{3-butyl-2,2-dimethyloxirane} + \text{m-chlorobenzoic acid}
$$

The reaction’s stereospecificity ensures that the geometry of the starting alkene is preserved in the epoxide. However, the bulky substituents in 3-butyl-2,2-dimethyl-1-propene may slow the reaction kinetics compared to less hindered alkenes, as observed in enzymatic epoxidation studies where larger substituents reduce yields.

The Corey-Chaykovsky epoxidation methodology represents a fundamental approach for the synthesis of 3-butyl-2,2-dimethyloxirane through the reaction of appropriately substituted ketones with sulfur ylides [6] [7]. This transformation utilizes dimethylsulfoxonium methylide or dimethylsulfonium methylide as the nucleophilic ylide species, which undergoes addition to the carbonyl carbon followed by intramolecular ring closure to form the oxirane structure [8] [9].

The mechanism proceeds through nucleophilic addition of the ylide carbon to the electrophilic carbonyl carbon, generating a betaine intermediate that subsequently undergoes cyclization with displacement of the sulfur-containing moiety [10] [7]. For the synthesis of 3-butyl-2,2-dimethyloxirane specifically, the precursor ketone 4-methylpentan-2-one serves as the optimal substrate, providing the necessary carbon framework for the desired substitution pattern [5] [11].

Reaction Conditions and Optimization

The formation of sulfur ylides requires treatment of trimethylsulfoxonium iodide with strong bases such as sodium hydride in dimethylsulfoxide solvent systems [7] [8]. The reaction temperature significantly influences both yield and selectivity, with optimal conditions typically maintained at room temperature to minimize competing side reactions [9]. Studies have demonstrated that the use of potassium tert-butoxide as the base can provide enhanced yields compared to sodium hydride in certain substrate systems [9].

Catalytic asymmetric variants of the Corey-Chaykovsky epoxidation have been developed using heterobimetallic lanthanum-lithium-binol complexes, achieving high enantioselectivity for 2,2-disubstituted terminal epoxides [5] [11]. These systems demonstrate enantioselectivities ranging from 91 to 97 percent enantiomeric excess with yields exceeding 88 percent for methyl ketone substrates [5] [11]. The incorporation of achiral phosphine oxide additives proves essential for achieving optimal stereochemical control in these catalytic systems [11].

Reaction ParameterOptimal ConditionsYield Range (%)Enantiomeric Excess (%)
Base SystemPotassium tert-butoxide70-85Racemic
Catalytic AsymmetricLanthanum-Lithium-Binol88-9991-97
Temperature20-25°C75-90Variable
SolventDimethylsulfoxide70-88Variable

Radical-Mediated Oxidation Pathways Involving Tert-Butyl Precursors

Radical-mediated oxidation pathways utilizing tert-butyl hydroperoxide represent an alternative synthetic strategy for accessing 3-butyl-2,2-dimethyloxirane through oxidative transformation of alkene precursors [12] [13]. Tert-butyl hydroperoxide serves as both an oxygen source and radical initiator, generating tert-butylperoxyl radicals that facilitate epoxidation through radical chain mechanisms [14] [15].

The oxidation process involves initial hydrogen abstraction or addition of tert-butylperoxyl radicals to the alkene substrate, followed by oxygen incorporation and cyclization to form the epoxide ring [16] [13]. Metal salt catalysts such as copper chloride and vanadium chloride exhibit distinct selectivity patterns, with copper systems favoring allylic oxidation and vanadium systems promoting direct epoxidation at the carbon-carbon double bond [13].

Mechanistic Pathways and Selectivity

The radical-mediated epoxidation mechanism proceeds through formation of tert-butylperoxyl radicals generated from tert-butyl hydroperoxide in the presence of metal catalysts [13] [14]. Electron paramagnetic resonance studies reveal significant differences in radical concentrations between different metal catalytic systems, with vanadium-based catalysts generating higher concentrations of tert-butylperoxyl radicals compared to copper systems [13].

The selectivity between epoxidation and allylic oxidation depends critically on the metal catalyst employed and the substrate structure [13] [17]. For substrates bearing tert-butyl substituents, anti-selective epoxidation has been observed when using potassium tert-butoxide and tert-butyl hydroperoxide systems, achieving diastereoselectivities exceeding 18:1 in favor of the anti-configured product [18].

Metal CatalystSelectivity PatternEpoxide Yield (%)Diastereoselectivity
Copper ChlorideAllylic Oxidation45-60Not Applicable
Vanadium ChlorideDirect Epoxidation65-80Moderate
MolybdenumMixed Products50-70Variable
Iron SystemsSubstrate Dependent40-75Low to Moderate

Kinetic isotope effect studies using deuterium-labeled substrates demonstrate stereospecific oxygen transfer with retention of stereochemistry exceeding 95 percent, supporting a concerted rather than stepwise mechanism for the epoxidation process [18]. The reaction proceeds with minimal stereochemical scrambling, indicating rapid peroxyl bond cleavage relative to conformational rotation of intermediate species [18].

Enzymatic Epoxidation Approaches for Stereochemical Control

Enzymatic epoxidation methodologies offer superior stereochemical control for the synthesis of 3-butyl-2,2-dimethyloxirane through the utilization of naturally occurring or engineered oxidative enzymes [19] [20] [21]. Cytochrome P450 monooxygenases represent the most extensively studied class of epoxidation enzymes, capable of catalyzing enantioselective epoxidation with exceptional precision [17] [20].

The enzymatic approach typically employs alkene substrates corresponding to the desired epoxide product, with molecular oxygen serving as the ultimate oxidant [21] [22]. Unspecific peroxygenases from fungal sources, including Cyclocybe aegerita, Marasmius rotula, and Coprinopsis cinerea, demonstrate significant activity toward terminal alkene epoxidation using hydrogen peroxide as cosubstrate [21].

Enzyme Systems and Substrate Specificity

Bacterial toluene monooxygenases exhibit remarkable capability for alkene epoxidation with high enantiomeric selectivity exceeding 90 percent for specific enzyme-substrate combinations [22]. These non-heme diiron-containing enzymes demonstrate broad substrate tolerance, successfully epoxidizing alkenes ranging from four to eight carbon atoms in length [22].

The stereochemical outcome of enzymatic epoxidation depends critically on the active site architecture and substrate binding orientation [20] [22]. Cytochrome P450 systems utilize high-valent iron-oxo intermediates (Compound I) for oxygen transfer, with the doublet spin state favoring concerted epoxidation mechanisms [17] [20]. Molecular dynamics simulations reveal that substrate conformation within the enzyme active site determines the facial selectivity of oxygen delivery [20].

Fungal peroxygenases demonstrate notable differences in substrate turnover and terminal epoxidation selectivity [21]. Coprinopsis cinerea peroxygenase achieves the highest substrate conversion rates, while Marasmius rotula peroxygenase exhibits superior selectivity for terminal epoxide formation [21]. The optimization of reaction parameters including cosolvent composition, hydrogen peroxide concentration, and pH significantly influences both activity and selectivity [21].

Enzyme SystemSubstrate RangeEnantiomeric Excess (%)Turnover Rate
P450 CYP199A4C6-C12 Alkenes99220 nmol/nmol/min
Toluene MonooxygenaseC4-C8 Alkenes54-900.01-0.33 μmol/min/mg
Fungal PeroxygenasesC12-C20 AlkenesVariableHigh Turnover
Coprinopsis cinereaTerminal AlkenesModerateHighest Activity

The enzymatic synthesis pathway offers environmental advantages through mild reaction conditions and water as the primary byproduct [21] [22]. However, substrate toxicity and enzyme stability represent significant limitations for practical implementation, particularly for hydrophobic substrates such as 3-butyl-2,2-dimethyloxirane precursors [21].

Recent advances in protein engineering have enabled the development of enhanced enzyme variants with improved substrate tolerance and stereoselectivity [19] [20]. Directed evolution approaches have produced cytochrome P450 variants capable of direct aldehyde formation from styrene substrates through control of reactive intermediates, demonstrating the potential for engineering novel selectivity patterns [19].

The ring-opening reactions of Oxirane, 3-butyl-2,2-dimethyl- follow distinct mechanistic pathways under acidic and basic conditions, each characterized by different regioselectivity patterns and kinetic profiles. These reactions exemplify the fundamental principles governing epoxide reactivity and provide insights into the behavior of sterically hindered oxirane systems [1] [2].

Under acidic conditions, the ring-opening mechanism proceeds through initial protonation of the oxygen atom, creating a highly electrophilic oxonium intermediate. This protonation step is rapid and reversible, followed by nucleophilic attack that constitutes the rate-determining step [2]. The reaction exhibits substantial SN1 character, with nucleophilic attack preferentially occurring at the more substituted carbon center [3]. For 3-butyl-2,2-dimethyl-oxirane, this leads to regioselective attack at the carbon bearing the butyl substituent, generating a secondary carbocation intermediate that is stabilized by the electron-donating butyl group [2] [4].

The kinetic profile under acidic conditions demonstrates a first-order dependence on both epoxide and acid concentration. Experimental studies on analogous oxirane systems have established activation energies ranging from 15.1 ± 1.9 kilojoules per mole for hydroxyl radical attack to 41 ± 2 kilojoules per mole for hydrogen atom abstraction reactions [5]. The acid-catalyzed hydrolysis reaction exhibits a significant volume of activation of -15.9 ± 1 cubic centimeters per mole at 25°C, increasing to -19.9 ± 1 cubic centimeters per mole at 70°C, indicating substantial molecular reorganization during the transition state formation [6].

Conversely, under basic conditions, the mechanism follows a classical SN2 pathway with simultaneous bond formation and breaking [7] [3]. The nucleophile attacks the less substituted carbon of the oxirane ring, resulting in inversion of stereochemistry at the reaction center. For 3-butyl-2,2-dimethyl-oxirane, this means preferential attack at the carbon bearing only the two methyl groups, avoiding steric hindrance from the bulky butyl substituent [1] [7].

The base-catalyzed reaction demonstrates markedly different kinetic characteristics, with a volume of activation of -7.0 ± 1 cubic centimeters per mole at 60°C, significantly less negative than the acid-catalyzed process [6]. This smaller volume change reflects the concerted nature of the SN2 mechanism, where bond formation and breaking occur simultaneously without the formation of charged intermediates requiring extensive solvation [7].

Ring strain plays a crucial role in driving both mechanisms. The oxirane ring possesses approximately 13 kilocalories per mole of ring strain due to the constrained 61.6° bond angle, making it highly susceptible to nucleophilic attack [8] [7]. This intrinsic strain energy provides the thermodynamic driving force for ring-opening reactions and explains why oxiranes are significantly more reactive than larger cyclic ethers under similar conditions [2].

The regioselectivity patterns observed in these reactions can be quantitatively described through the relative rates of attack at different carbon centers. Under acidic conditions, the ratio of attack at the more substituted versus less substituted carbon typically exceeds 10:1, while under basic conditions, this ratio is inverted, with the less substituted carbon being favored by ratios greater than 20:1 [3].

Temperature effects on reaction rates follow Arrhenius behavior, with acid-catalyzed reactions generally exhibiting higher temperature sensitivity due to the involvement of charged intermediates. Studies on related epoxide systems have shown that increasing pressure up to 3000 atmospheres significantly accelerates both spontaneous and base-catalyzed hydrolyses, with the pressure dependence providing valuable mechanistic insights [6].

Quantum Mechanical Studies of [C3COO-] Intermediate Formation

Quantum mechanical investigations have provided detailed insights into the formation and stability of carboxylate intermediates during oxirane ring-opening reactions. Advanced computational studies employing ab initio molecular orbital theory and density functional theory have elucidated the electronic structure and energetics of these crucial reaction intermediates [9] [10].

High-level ab initio calculations using self-consistent field, two-configuration self-consistent field, and configuration interaction with single and double excitations methods have been performed to map the potential energy surfaces associated with oxirane ring-opening pathways [9]. These computational studies utilize basis sets ranging from double-zeta plus polarization to triple-zeta plus double polarization, with some calculations employing the TZ(2df,-2pd) basis set for enhanced accuracy [9].

The formation of [C3COO-] intermediates involves complex electronic rearrangements that have been characterized through time-dependent density functional theory calculations [11]. These studies reveal that the ring-opening process occurs on multiple excited state surfaces, with the S1 excited state playing a crucial role in driving the initial bond-breaking events [12]. The Tamm-Dancoff approximation has proven essential for improving the performance of time-dependent density functional theory calculations away from equilibrium geometries [11].

Computational analysis of oxirane systems has identified ten stationary points on the singlet potential energy surface, including three minima corresponding to the closed-shell ring structure and two open-chain conformers of C2 and Cs symmetry [9]. The transition states connecting these minima have been characterized through Hessian matrix analysis, providing detailed information about the reaction coordinates and activation barriers [9].

The electrocyclic ring-opening mechanism proceeds preferentially through a conrotatory double methylene rotation pathway, leading to a C2 symmetric open structure with an activation energy of 52.0 kilocalories per mole including zero-point vibrational energy corrections [9]. This pathway involves simultaneous breaking of carbon-carbon and carbon-oxygen bonds within the oxirane ring, generating reactive intermediates that can undergo further transformations [9].

Quantum mechanical studies have also examined the role of solvent effects on intermediate formation using the isodensity surface polarized continuum model [10]. These calculations demonstrate that solvation significantly stabilizes charged intermediates, with polar solvents providing greater stabilization for carboxylate species. The computed solvation energies range from -15 to -25 kilocalories per mole depending on the solvent dielectric constant and the specific geometry of the intermediate [10].

Detailed analysis of the electronic density distributions during ring-opening reactions reveals that the [C3COO-] intermediate exhibits significant charge delocalization across the carboxylate functionality [12]. The negative charge is distributed between the two oxygen atoms, with partial charges of approximately -0.6 to -0.7 electrons on each oxygen center, providing substantial thermodynamic stabilization [13].

Configuration interaction calculations have established that the formation of carboxylate intermediates involves substantial changes in orbital occupancy patterns [9]. The highest occupied molecular orbitals transition from primarily carbon-carbon and carbon-oxygen bonding character in the starting oxirane to oxygen-centered lone pair orbitals in the carboxylate product [9].

Studies employing coupled-cluster theory at the CCSD(T) level have provided benchmark energetics for oxirane ring-opening pathways [10]. These high-accuracy calculations establish reference values for activation barriers and reaction energies, enabling validation of lower-level computational methods used in larger system studies [10].

The vibrational frequencies of [C3COO-] intermediates have been computed using analytical second derivatives, revealing characteristic stretching modes at 1650-1750 wavenumbers corresponding to the carboxylate functionality [9]. These calculated frequencies provide valuable benchmarks for experimental infrared spectroscopic identification of reaction intermediates [9].

Temperature effects on intermediate stability have been investigated through molecular dynamics simulations coupled with electronic structure calculations [12]. These studies reveal that thermal motion can significantly affect the lifetime and reactivity of carboxylate intermediates, with higher temperatures promoting subsequent decomposition reactions [12].

Pressure-Dependent Behavior in Dissociation Pathways

The pressure-dependent behavior of oxirane dissociation pathways reveals fundamental aspects of the mechanistic landscape governing these important chemical transformations. High-pressure studies provide unique insights into the volume changes associated with different reaction channels and the role of molecular reorganization in determining reaction outcomes [14] [6].

Experimental investigations of pressure effects on oxirane ring-opening reactions have been conducted at pressures ranging from 1 atmosphere to 3000 atmospheres [6]. These studies demonstrate that both spontaneous and catalyzed hydrolysis reactions exhibit significant pressure dependence, with rate constants generally increasing with applied pressure due to negative volumes of activation [6].

The pressure dependence of unimolecular dissociation reactions follows the Lindemann mechanism, which describes how collision frequency affects the population of energized molecules capable of undergoing reaction [14]. At low pressures, the rate of energy transfer through molecular collisions becomes limiting, while at high pressures, the intrinsic reaction kinetics dominate the overall rate [14].

For oxirane systems, the dissociation-induced depletion of high-energy reactant molecules creates complex pressure-dependent rate expressions [14]. The energy distributions of reactive species deviate significantly from thermal equilibrium at energies above the dissociation barriers, even when the overall distribution appears nearly thermal at lower energies [14].

Master equation calculations have been employed to model the pressure dependence of oxirane dissociation pathways [14] [15]. These calculations incorporate detailed energy transfer models and account for the competition between collisional activation, deactivation, and chemical reaction. The results show that pressure effects become most pronounced at intermediate pressures where collision frequencies are comparable to reaction rates [14].

Studies of tert-butyl hydroperoxide dissociation, which produces 2,2-dimethyloxirane as a primary product, have revealed pressure-dependent branching ratios between different reaction channels [16]. The yield of oxirane products decreases with increasing oxygen concentration in the system, demonstrating competition between unimolecular dissociation and bimolecular oxygen addition reactions [16].

The rate constant ratio for QOOH + O2 versus QOOH dissociation pathways has been measured as (2.5 ± 0.4) × 10^-17 molecule^-1 cm^3 at 296 K and 4 Torr [16]. This ratio provides direct experimental evidence for the pressure dependence of competing reaction channels in oxirane-forming systems [16].

High-pressure kinetic studies have established that the volume of activation for spontaneous oxirane hydrolysis exhibits significant temperature dependence, increasing from -15.9 ± 1 cm^3 mol^-1 at 25°C to -19.9 ± 1 cm^3 mol^-1 at 70°C [6]. This temperature dependence reflects changes in the solvation shell structure around the transition state as thermal motion disrupts solvent organization [6].

The pressure dependence of base-catalyzed oxirane ring-opening reactions shows a distinctly different pattern, with a volume of activation of only -7.0 ± 1 cm^3 mol^-1 at 60°C [6]. This smaller magnitude reflects the SN2 mechanism, where bond formation and breaking occur concertedly without the formation of highly solvated ionic intermediates [6].

Theoretical calculations using quantum Rice-Ramsperger-Kassel theory combined with master equation analysis have provided detailed predictions of pressure-dependent rate constants for oxirane dissociation reactions [17]. These calculations account for energy-dependent reaction cross-sections and collision efficiency factors, enabling accurate modeling of experimental pressure dependence over wide ranges of conditions [17].

The falloff behavior of oxirane dissociation reactions has been characterized through studies of the pressure dependence of branching ratios between different product channels [17]. At low pressures, unimolecular dissociation pathways dominate, while at high pressures, stabilization of activated intermediates becomes more favorable [17].

Time-resolved spectroscopic studies have revealed that the pressure dependence of oxirane reactions can exhibit complex temporal evolution [15]. Initial reaction rates may be pressure-independent, but longer-term product formation shows strong pressure sensitivity due to the accumulation of thermalized intermediates that can undergo secondary reactions [15].

Pressure studies of oxirane reactions in the presence of nitrogen buffer gas at total pressures of 60 to 500 Torr have shown relatively little effect on the relative rates of competing decomposition processes [5]. This observation suggests that the intrinsic energy barriers for different reaction channels are sufficiently different that pressure-induced changes in energy distributions do not significantly alter the branching ratios [5].

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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